Technical Monograph: 3-[2-[(dimethylamino)methyl]cyclohexyl]phenol
Technical Monograph: 3-[2-[(dimethylamino)methyl]cyclohexyl]phenol
The following is an in-depth technical guide regarding the chemical entity 3-[2-[(dimethylamino)methyl]cyclohexyl]phenol .
CAS Registry Number: 651312-59-3 Common Class: Opioid Analgesic / Monoamine Reuptake Inhibitor Structural Analog: Deshydroxy-O-desmethyltramadol[1]
Part 1: Executive Summary & Chemical Identity[1]
3-[2-[(dimethylamino)methyl]cyclohexyl]phenol is a synthetic pharmacophore belonging to the aminocyclohexylphenol class.[1] It represents a structural evolution of the clinically established analgesic Tramadol , specifically resembling O-desmethyltramadol (M1) but lacking the tertiary hydroxyl group on the cyclohexane ring.[1]
This structural modification—removal of the benzylic hydroxyl—increases the lipophilicity of the scaffold while retaining the critical 3-phenol moiety required for high-affinity binding to the
Physicochemical Profile
| Property | Data |
| IUPAC Name | 3-[2-[(dimethylamino)methyl]cyclohexyl]phenol |
| Molecular Formula | |
| Molecular Weight | 233.35 g/mol |
| CAS Number | 651312-59-3 |
| Stereochemistry | Exists as cis and trans diastereomers; Patents (e.g., EP0753506) prioritize the trans -isomer for analgesic potency.[1] |
| Solubility | Lipophilic free base; forms water-soluble salts (e.g., Hydrochloride).[1] |
| pKa (Calc) | ~9.5 (Amine), ~10.0 (Phenol) |
Part 2: Mechanism of Action (Pharmacodynamics)[1]
The therapeutic efficacy of this compound relies on its ability to modulate descending inhibitory pain pathways through two synergistic mechanisms.[1]
Mu-Opioid Receptor (MOR) Agonism
The 3-phenolic hydroxyl group is a critical pharmacophore, mimicking the A-ring tyrosine of endogenous enkephalins and morphine.[1] It forms a hydrogen bond with His297 (or water networks bridging to it) in the MOR binding pocket.[1] The removal of the cyclohexyl-OH (present in Tramadol) eliminates a polar interaction but allows for deeper hydrophobic penetration into the receptor cleft.[1]
Monoamine Reuptake Inhibition
The dimethylaminomethyl moiety, tethered to the flexible cyclohexyl ring, mimics the ethylamine side chain of monoamines.[1] This allows the molecule to block the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) , increasing synaptic concentrations of these neurotransmitters.[1] This "spinal" analgesia synergizes with the "supraspinal" opioid effect.[1]
Signaling Pathway Visualization
The following diagram illustrates the dual-action signaling cascade.
Caption: Dual-mechanism signaling showing GPCR-mediated hyperpolarization and monoaminergic modulation.[1]
Part 3: Chemical Synthesis[1]
The synthesis of CAS 651312-59-3 typically proceeds via the modification of a methoxy-substituted precursor.[1] The core challenge is establishing the relative stereochemistry (trans) on the cyclohexane ring.[1]
Retrosynthetic Analysis[1]
-
Target : 3-[2-[(dimethylamino)methyl]cyclohexyl]phenol.[1][2][3][4]
-
Precursor : 1-[2-(3-methoxyphenyl)cyclohexyl]-N,N-dimethylmethanamine.[1][2]
-
Key Transformation : O-Demethylation using strong acid (HBr).
Synthesis Workflow Diagram
Caption: Synthetic route focusing on the critical demethylation step of the methoxy-ether precursor.
Detailed Experimental Protocol: O-Demethylation
Based on methodologies described in EP0753506 and JP2009502759A.
Objective : Convert the methoxy ether to the active phenol.
Reagents:
-
Precursor : 1-(2-(3-methoxyphenyl)cyclohexyl)-N,N-dimethylmethanamine (Trans-isomer, GC purity >97%).[1][2]
-
Solvent : Water (from HBr) / Ethyl Acetate (for extraction).[1]
-
Base : Sodium Hydroxide (NaOH) or Ammonia for neutralization.[1]
Step-by-Step Procedure:
-
Charging : In a 1000 mL reaction flask equipped with a magnetic stirrer and reflux condenser, charge 52 g (183 mmol) of the methoxy precursor.
-
Acid Addition : Slowly add 250 mL of 47% Hydrobromic acid (HBr). Caution: Exothermic reaction.[1]
-
Reflux : Heat the mixture to reflux (approx. 100–110°C) and maintain stirring for 2 hours . Monitor reaction progress via TLC or HPLC (disappearance of methoxy peak).
-
Cooling : Cool the reaction mixture to room temperature (20–25°C).
-
Neutralization : Dilute with ice water. Basify the solution to pH ~10–11 using concentrated NaOH solution or aqueous Ammonia.[1] This liberates the free base phenol.[1]
-
Extraction : Extract the aqueous phase with Ethyl Acetate (3 x 150 mL) .
-
Washing : Wash the combined organic layers with brine and dry over anhydrous Magnesium Sulfate (
).[1] -
Isolation : Evaporate the solvent under reduced pressure to yield the crude phenolic base.[1]
-
Crystallization (Salt Formation) : Dissolve the residue in a minimal amount of isopropanol or acetone.[1] Add stoichiometric concentrated HCl or HCl gas.[1] Cool to 0–5°C to precipitate the Hydrochloride salt .[1] Filter and dry.[1][5][6]
Part 4: Pharmacological Evaluation[1]
In Vitro Binding Assay (Protocol)
To validate the identity and potency of the synthesized compound, a radioligand binding assay is standard.[1]
Target : Mu-Opioid Receptor (MOR).[1]
Radioligand : [
Protocol:
-
Membrane Preparation : Use CHO-K1 cells stably expressing human MOR.[1] Homogenize in 50 mM Tris-HCl (pH 7.4).
-
Incubation :
-
Mix 200
L membrane suspension (15 g protein). -
Add 25
L [ H]-DAMGO (Final conc. ~1 nM). -
Add 25
L of test compound (CAS 651312-59-3) at varying concentrations ( to M). -
Total volume: 250
L.[1]
-
-
Equilibrium : Incubate at 25°C for 60 minutes.
-
Termination : Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Counting : Measure radioactivity via liquid scintillation counting.
-
Analysis : Calculate
and derive using the Cheng-Prusoff equation.[1]-
Expected Result:
in the low nanomolar range (< 50 nM) confirms high affinity.[1]
-
Part 5: References
-
European Patent Office . (1997).[1][2] Cyclohexylphenol derivatives having analgesic action.[1][2][7] EP 0753506 A1.[1][2][5] Link[1]
-
World Intellectual Property Organization . (2007).[1][5] 3-(2-dimethylaminomethyl cyclohexyl) phenol retard formulation. WO 2007/031326 A2.[1] Link[1]
-
Japan Patent Office . (2009).[1] Crystalline salts of 3-[2-(dimethylamino)methyl-(cyclohexyl-1-yl)]-phenol. JP 2009-502759 A. Link[1]
-
PubChem . (2024).[1] Compound Summary: 3-(2-((Dimethylamino)methyl)cyclohexyl)phenol.[1][2] National Library of Medicine.[1] Link[1]
Sources
- 1. JP2019501895A - Pharmaceutical composition comprising an inhibitor of URAT1 having strong bioactivity - Google Patents [patents.google.com]
- 2. JP2009502759A - HCl polymorphs of cyclohexylphenol derivatives - Google Patents [patents.google.com]
- 3. RU2445081C2 - Repository dosage form containing 3-(2-dimethylaminomethylcyclohexyl)phenol - Google Patents [patents.google.com]
- 4. KR20030078943A - Pharmaceutical salts - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN102283816B - Silodosin sustained-release tablet and preparation method thereof - Google Patents [patents.google.com]
- 7. HK1075843B - 1-phenyl-2-dimethylaminomethyl cyclohexane compounds used for the therapy of depressive symptoms, pain, and incontinence - Google Patents [patents.google.com]
